molecular formula C7H11ClO B1583524 2-Chlorocycloheptanone CAS No. 766-66-5

2-Chlorocycloheptanone

Cat. No.: B1583524
CAS No.: 766-66-5
M. Wt: 146.61 g/mol
InChI Key: SDSZGDVXUFWFAA-UHFFFAOYSA-N
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Description

2-Chlorocycloheptanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cycloheptanone, characterized by the presence of a chlorine atom attached to the second carbon of the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocycloheptanone can be synthesized through the chlorination of cycloheptanone. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocycloheptanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form 2-chlorocycloheptanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form 2-chlorocycloheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.

Major Products Formed:

  • Substitution: Various substituted cycloheptanones.
  • Reduction: 2-Chlorocycloheptanol.
  • Oxidation: 2-Chlorocycloheptanoic acid.

Scientific Research Applications

2-Chlorocycloheptanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chlorocycloheptanone involves its interaction with nucleophiles and electrophiles due to the presence of the carbonyl group and the chlorine atom. The carbonyl group is susceptible to nucleophilic attack, while the chlorine atom can participate in substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • 2-Chlorocyclopentanone
  • 2-Chlorocyclohexanone
  • 2-Chlorocyclooctanone

Comparison: 2-Chlorocycloheptanone is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its five-membered (2-chlorocyclopentanone) and six-membered (2-chlorocyclohexanone) counterparts. The ring size affects the compound’s reactivity, stability, and the types of reactions it undergoes. For instance, the strain in the seven-membered ring can influence the ease of substitution and reduction reactions.

Properties

IUPAC Name

2-chlorocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSZGDVXUFWFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883348
Record name Cycloheptanone, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-66-5
Record name 2-Chlorocycloheptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanone, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanone, 2-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptanone, 2-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorocycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.062
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Chlorocycloheptanone synthesized?

A1: this compound is synthesized through a ring enlargement reaction. [] This involves reacting 2-Chlorocyclohexanone with diazomethane in the presence of an aluminum chloride (AlCl3) catalyst. The diazomethane inserts a methylene group into the cyclohexane ring, specifically on the unsubstituted side of the carbonyl group, leading to the formation of this compound. This selectivity is attributed to the electron-withdrawing nature of the chlorine substituent. []

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